Di-tert-butyl N,N-diisopropylphosphoramidite functions as a coupling partner in various cross-coupling reactions. These reactions involve the creation of a new C-C bond between an sp2-hybridized carbon (present in aryl or vinyl halides, pseudohalides, or triflates) and another sp2-hybridized carbon, sp3-hybridized carbon, or even a boron atom. Some prominent examples include:
Di-tert-butyl N,N-diisopropylphosphoramidite offers several advantages in these coupling reactions:
Di-tert-butyl N,N-diisopropylphosphoramidite plays a vital role in the synthesis of oligonucleotides, which are short sequences of nucleotides that form the building blocks of DNA and RNA. It serves as a protected phosphoramidite building block. The di-tert-butyl groups protect the reactive phosphorus center during the chain assembly process, preventing unwanted side reactions. After the desired oligonucleotide sequence is built, these protecting groups are removed using specific deprotection conditions to reveal the functional phosphate groups .
Di-tert-butyl N,N-diisopropylphosphoramidite is a chemical compound with the molecular formula C₁₄H₃₂N₁O₂P and a molecular weight of 277.38 g/mol. It is classified as a phosphoramidite, which is a type of organophosphorus compound featuring a phosphorus atom bonded to nitrogen and oxygen. This compound is typically presented as a colorless to nearly colorless liquid and is known for its applications in organic synthesis, particularly in the field of nucleic acid chemistry. Its structure includes two tert-butyl groups and two isopropyl groups attached to the nitrogen atom, providing steric hindrance that enhances its reactivity in phosphorylation reactions .
Di-tert-butyl N,N-diisopropylphosphoramidite is primarily utilized as a reagent for the introduction of phosphoramidite groups into various substrates. The compound reacts with alcohols or phenols to form phosphate esters through a nucleophilic substitution mechanism. The general reaction can be represented as follows:
This reaction pathway is crucial for synthesizing oligonucleotides, where the phosphoramidite serves as an intermediate in the formation of phosphodiester bonds between nucleotides.
While specific biological activity data for Di-tert-butyl N,N-diisopropylphosphoramidite is limited, its derivatives and related compounds are often evaluated for their potential in gene therapy and molecular biology applications. The ability to modify nucleic acids using phosphoramidites allows for the introduction of various functional groups that can enhance stability, specificity, and efficacy in therapeutic contexts.
The synthesis of Di-tert-butyl N,N-diisopropylphosphoramidite typically involves the reaction of tert-butyl and isopropyl amines with phosphorus oxychloride or other phosphorus halides under controlled conditions. A common synthetic route can be summarized as follows:
This method ensures high yields while minimizing side reactions that could lead to impurities.
Di-tert-butyl N,N-diisopropylphosphoramidite finds extensive use in several areas:
Interaction studies involving Di-tert-butyl N,N-diisopropylphosphoramidite primarily focus on its reactivity with nucleophiles such as alcohols and amines. These studies help elucidate the kinetics and mechanisms of phosphorylation reactions, which are essential for understanding how modifications impact biological activity. Additionally, research into its interactions with enzymes involved in nucleic acid metabolism may provide insights into potential therapeutic applications.
Di-tert-butyl N,N-diisopropylphosphoramidite shares structural similarities with other phosphoramidites but possesses unique characteristics due to its specific steric bulk and electronic properties. Here are some similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Diethyl N,N-diisopropylphosphoramidite | Ethyl groups instead of tert-butyl | Lower steric hindrance |
Dimethyl N,N-diisopropylphosphoramidite | Methyl groups instead of tert-butyl | More reactive due to less steric hindrance |
Di-tert-butyl N,N-dimethylphosphoramidite | Dimethyl groups instead of isopropyl | Different electronic properties |
The unique combination of tert-butyl and isopropyl groups in Di-tert-butyl N,N-diisopropylphosphoramidite contributes to its stability and selectivity in reactions compared to these similar compounds.
Phosphoramidite chemistry emerged in the early 1980s as a transformative approach to oligonucleotide synthesis. Prior methods, such as the phosphodiester and phosphotriester techniques, suffered from inefficiencies due to unstable intermediates and side reactions. The breakthrough came with Marvin Caruthers' introduction of nucleoside phosphoramidites, which utilized tert-butyl and cyanoethyl protecting groups to stabilize reactive sites during chain elongation. Di-tert-butyl N,N-diisopropylphosphoramidite represents an optimized variant of these early phosphoramidites, designed to enhance steric protection at the phosphorus center while maintaining compatibility with automated solid-phase synthesis.
A critical advancement was the adoption of tert-butyl groups for phosphate protection. Unlike earlier methyl or benzyl groups, tert-butyl moieties provided superior resistance to acidic and oxidative conditions during synthesis. This innovation, coupled with the development of tetrazole-activated coupling reactions, enabled stepwise yields exceeding 98% in oligonucleotide assembly. The compound’s utility expanded beyond nucleic acids when researchers demonstrated its efficacy in synthesizing phosphoramidate-linked glycoconjugates, facilitating targeted drug delivery systems.
Classical phosphorylation methods, such as the H-phosphonate approach, required post-synthetic oxidation and produced unstable intermediates. Di-tert-butyl N,N-diisopropylphosphoramidite addressed these limitations by enabling in situ activation and direct formation of phosphate triesters without intermediary hydrolysis. This shift reduced synthesis times from days to hours and minimized side products like branched oligonucleotides.
The compound’s bifunctional reactivity—combining a nucleophilic diisopropylamine group with electrophilic tert-butyl phosphite—has made it a cornerstone in bioconjugation. For example, it facilitates the coupling of carbohydrates to peptides via phosphoramidate bonds, a strategy employed in vaccine development. Recent studies also highlight its role in creating stimuli-responsive biomaterials, where phosphate groups act as enzymatic cleavage sites.
The molecular architecture of di-tert-butyl N,N-diisopropylphosphoramidite features a trivalent phosphorus center coordinated to two tert-butoxy groups and one diisopropylamino group. The tert-butyl substituents, with their strong electron-donating inductive effects (+I), stabilize the phosphorus atom by redistributing electron density toward the reactive P(III) center [1] [2]. This electronic configuration enhances the nucleophilicity of the lone pair on phosphorus, enabling it to participate in phosphitylation reactions with hydroxyl-bearing substrates [7].
The diisopropylamino group further modulates reactivity through steric and electronic effects. Its bulky isopropyl substituents create a steric shield around phosphorus, limiting unwanted side reactions while maintaining sufficient accessibility for nucleophilic attack [3]. Quantum mechanical analyses reveal that the HOMO (Highest Occupied Molecular Orbital) of the phosphoramidite is localized on the phosphorus lone pair and the adjacent N–P σ-bond, making these regions critical for bond formation during coupling [6].
Phosphitylation proceeds via a two-step mechanism: activation and displacement. In the presence of a weak acid (e.g., tetrazole), the phosphoramidite undergoes protonation at the nitrogen atom, generating a reactive intermediate (Figure 1) [7]. This step polarizes the P–N bond, facilitating nucleophilic attack by the 5′-hydroxyl group of a growing oligonucleotide chain.
The activated intermediate forms an oxophosphonium species, which undergoes rapid displacement by the incoming nucleophile. Kinetic studies using in-line mid-IR spectroscopy demonstrate that the rate-limiting step is the initial protonation, with second-order kinetics dependent on both phosphoramidite and activator concentrations [5]. Steric hindrance from the tert-butyl groups slows the activation phase compared to less bulky phosphoramidites, as evidenced by a 10-fold reduction in observed rate constants for analogous reactions [5].
The tetrahedral geometry of the phosphorus center in the transition state introduces stereochemical complexity. During phosphitylation, the nucleophile can attack from either the pro-R or pro-S face, leading to diastereomeric phosphite triester intermediates. However, the bulky tert-butoxy groups enforce a preference for one pathway by sterically blocking one face of the phosphorus atom [6].
Computational models using density functional theory (DFT) predict that the Re face is more accessible in di-tert-butyl N,N-diisopropylphosphoramidite due to favorable non-covalent interactions between the nucleophile and the isopropylamino group [6]. This stereoselectivity is critical for synthesizing stereodefined oligonucleotides, as mismatched configurations can impair hybridization efficiency [8].
Quantitative structure-activity relationship (QSAR) models correlate phosphoramidite structure with coupling efficiency. Key parameters include:
Parameter | Effect on Reactivity | Source |
---|---|---|
Steric volume | Inverse correlation with activation rate | [5] [6] |
NBO charge (P) | Direct correlation with nucleophilicity | [6] |
HOMO energy | Lower energy enhances stability | [6] |
DFT calculations further reveal that replacing tert-butyl with smaller alkoxy groups (e.g., methyl) increases reactivity by reducing steric strain in the transition state [6]. However, this comes at the cost of reduced hydrolytic stability, illustrating the trade-off inherent in phosphoramidite design [2] [7].
Irritant